5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine is a heterocyclic compound that features a pyrazine ring substituted with two 6-methylpyridin-2-yl groups
Vorbereitungsmethoden
The synthesis of 5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-methylpyridin-2-yl hydrazine with a suitable diketone can lead to the formation of the desired pyrazine ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form complexes with transition metals. In biology, it has potential applications in the development of new drugs due to its unique structural properties. In medicine, it may be explored for its potential therapeutic effects. Additionally, in the industry, it can be used in the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of 5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
5,6-Bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can be compared with other similar compounds such as pyrrolopyrazine derivatives. While both types of compounds contain pyrazine rings, this compound is unique due to the presence of the 6-methylpyridin-2-yl groups, which can influence its chemical and biological properties. Similar compounds include pyrrolopyrazine derivatives, which also exhibit a wide range of biological activities .
Eigenschaften
CAS-Nummer |
25372-51-4 |
---|---|
Molekularformel |
C16H16N4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C16H16N4/c1-11-5-3-7-13(19-11)15-16(18-10-9-17-15)14-8-4-6-12(2)20-14/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
QLHWTINVDADZNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NCCN=C2C3=CC=CC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.